2,4-Dichloro-3-hydroxybibenzyl

Description

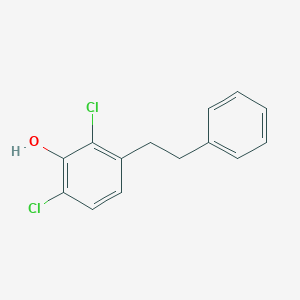

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H12Cl2O |

|---|---|

Molecular Weight |

267.1 g/mol |

IUPAC Name |

2,6-dichloro-3-(2-phenylethyl)phenol |

InChI |

InChI=1S/C14H12Cl2O/c15-12-9-8-11(13(16)14(12)17)7-6-10-4-2-1-3-5-10/h1-5,8-9,17H,6-7H2 |

InChI Key |

WQPCLLKHKQIJRZ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CCC2=C(C(=C(C=C2)Cl)O)Cl |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=C(C(=C(C=C2)Cl)O)Cl |

Synonyms |

2,4-dichloro-3-hydroxybibenzyl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2,4 Dichloro 3 Hydroxybibenzyl

Retrosynthetic Analysis and Strategic Disconnections for 2,4-Dichloro-3-hydroxybibenzyl

Retrosynthetic analysis is a technique used to plan a chemical synthesis by working backward from the target molecule to simpler, commercially available starting materials. scribd.comub.eduicj-e.org For this compound, the most logical disconnections involve the C-C single bond of the ethyl bridge and the C-O and C-Cl bonds on the aromatic ring.

A primary disconnection strategy would break the bond between the two aromatic rings, leading to two simpler aromatic precursors. This approach is based on well-established coupling reactions. One of the key synthons, an idealized fragment used in retrosynthesis, would be a 2,4-dichlorophenyl derivative, while the other would be a 3-hydroxyphenyl derivative.

Another strategic disconnection involves the functional groups on the dichlorinated phenyl ring. For instance, the chloro and hydroxyl groups can be considered as being introduced through electrophilic aromatic substitution and nucleophilic aromatic substitution reactions, respectively. masterorganicchemistry.commsu.edu

The following table outlines the key disconnections and the corresponding potential forward synthetic reactions:

| Disconnection Bond | Synthon 1 | Synthon 2 | Potential Forward Reaction |

| Ar-CH2 | 2,4-dichloro-3-hydroxyphenyl acyl cation | Benzyl (B1604629) anion | Friedel-Crafts type acylation followed by reduction |

| CH2-CH2 | 2,4-dichloro-3-hydroxybenzyl halide | Benzylmagnesium halide | Grignard Reaction |

| Ar-Cl | Dichlorinated bibenzyl precursor | Chloride source | Electrophilic Aromatic Halogenation |

| Ar-OH | Hydroxylated bibenzyl precursor | Hydroxyl source | Nucleophilic Aromatic Substitution |

Development of Novel Synthetic Routes to this compound

The synthesis of this compound can be approached through several routes, often involving the construction of the bibenzyl skeleton followed by functionalization of the aromatic rings.

One plausible synthetic pathway begins with the Friedel-Crafts acylation of a suitable benzene (B151609) derivative with a substituted benzoyl chloride, such as 2,4-dichlorobenzoyl chloride. google.comgoogle.com The resulting ketone can then be reduced to the corresponding bibenzyl. Subsequent hydroxylation of the dichlorinated ring would yield the target molecule.

Alternatively, a Wittig-type reaction could be employed to form the central ethylene (B1197577) bridge, followed by hydrogenation of the resulting stilbene (B7821643) derivative. The starting materials for such a route would be appropriately substituted benzaldehydes and phosphonium (B103445) ylides.

Optimization of Key Reaction Parameters for Synthesis

The efficiency of the synthetic routes to this compound is highly dependent on the optimization of reaction parameters. Key factors that require careful consideration include:

Solvent: The choice of solvent can significantly influence reaction rates and yields. For instance, in Friedel-Crafts reactions, non-polar solvents like dichloromethane (B109758) or carbon disulfide are common.

Temperature: Temperature control is crucial for managing reaction selectivity and preventing side reactions. Many of the steps may require either cooling to control exothermicity or heating to drive the reaction to completion.

Reaction Time: Monitoring the reaction progress is essential to determine the optimal time for quenching the reaction to maximize product yield and minimize byproduct formation.

The following table provides a hypothetical example of parameter optimization for a key synthetic step:

| Reaction Step | Parameter | Condition A | Condition B | Condition C |

| Friedel-Crafts Acylation | Catalyst | AlCl3 | FeCl3 | ZnCl2 |

| Solvent | CH2Cl2 | CS2 | Nitrobenzene | |

| Temperature | 0 °C to rt | rt | 50 °C | |

| Reduction of Ketone | Reducing Agent | NaBH4 | H2/Pd-C | LiAlH4 |

| Solvent | Methanol | Ethanol | Diethyl ether | |

| Temperature | 0 °C | rt | -78 °C to rt |

Catalyst Development in the Synthesis of this compound

Catalysts play a pivotal role in many of the synthetic steps leading to this compound. In Friedel-Crafts reactions, Lewis acids like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) are essential for activating the acylating agent. lumenlearning.com

For hydrogenation steps, transition metal catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly used. Recent advancements in catalysis have focused on developing more efficient and selective catalysts, including homogeneous catalysts and nanoparticle-based systems, which could potentially be applied to the synthesis of this compound. oaepublish.com The choice of catalyst can impact the reaction's efficiency, selectivity, and environmental footprint.

Chemo- and Regioselective Derivatization of this compound

The presence of a hydroxyl group and a dichlorinated phenyl ring in this compound allows for a variety of chemo- and regioselective derivatization reactions. nih.gov

Functionalization at the Hydroxyl Group

The phenolic hydroxyl group is a key site for functionalization. It can undergo a range of reactions to introduce new functional groups, thereby modifying the properties of the parent molecule.

Etherification: Reaction with alkyl halides or sulfates in the presence of a base (e.g., K2CO3, NaH) can yield the corresponding ethers.

Esterification: Acylation with acid chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) leads to the formation of esters.

These derivatizations can be used to protect the hydroxyl group during subsequent reactions or to introduce specific functionalities to modulate biological activity.

Aromatic Substitution Reactions of the Dichlorinated Phenyl Ring

The dichlorinated phenyl ring can undergo further substitution reactions, although the presence of two deactivating chloro substituents and a moderately activating hydroxyl group makes these reactions challenging. The regioselectivity of these substitutions will be directed by the combined electronic and steric effects of the existing substituents.

Nitration: Introduction of a nitro group can be achieved using nitrating agents like nitric acid in the presence of sulfuric acid. The position of nitration will be influenced by the directing effects of the chloro and hydroxyl groups.

Halogenation: Further halogenation, for instance with bromine in the presence of a Lewis acid, could potentially introduce another halogen atom onto the ring.

Sulfonation: Reaction with fuming sulfuric acid can introduce a sulfonic acid group.

These reactions allow for the synthesis of a library of derivatives with varied substitution patterns on the aromatic ring, which can be valuable for structure-activity relationship studies. nih.gov

Modifications of the Ethyl Bridge

The ethyl bridge is a key structural feature of bibenzyls, and its modification can lead to a diverse range of analogues with potentially altered biological activities. Common transformations of the ethyl bridge in bibenzyl and related diarylethane systems include hydrogenations, eliminations to form stilbenes, and insertions of functional groups.

One of the primary methods for forming the bibenzyl scaffold is the hydrogenation of a corresponding stilbene precursor . This reaction directly establishes the ethyl bridge. The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity. For instance, palladium on carbon (Pd/C) is a commonly used catalyst for this transformation. researchgate.net The efficiency of this hydrogenation can be influenced by factors such as hydrogen pressure, temperature, and solvent. researchgate.netarkat-usa.org

Conversely, the ethyl bridge can be dehydrogenated to form a stilbene double bond . This elimination reaction can be achieved under various conditions, often involving a catalyst and a hydrogen acceptor. While not a direct modification of the bridge in the sense of adding complexity, it represents a fundamental transformation that can be a key step in a synthetic sequence, for example, to introduce rigidity into the molecule.

Functionalization of the ethyl bridge can be more challenging due to the typically unreactive nature of the sp³-hybridized carbon atoms. However, strategies involving radical reactions or the use of pre-functionalized starting materials can be employed. For instance, radical bromination could potentially introduce a bromine atom on the ethyl bridge, which could then be substituted by other functional groups.

Another approach involves the 1,2-aryl migration of 3,3-diarylpropionic acids, which can be initiated electrochemically to form 1,2-diaryl ethers, demonstrating a method to construct a modified diarylethane backbone. rsc.org While not a direct modification of a pre-existing ethyl bridge, this highlights a synthetic strategy that can lead to bridge-functionalized bibenzyl analogues.

The following table summarizes some potential modifications of the ethyl bridge in bibenzyl-type structures:

| Modification Type | General Reaction | Key Reagents/Conditions | Potential Outcome for this compound |

| Reduction | Hydrogenation of a stilbene precursor | H₂, Pd/C, Ethanol | Formation of the ethyl bridge |

| Oxidation | Dehydrogenation to a stilbene | Catalyst, Heat | Introduction of a double bond in the bridge |

| Functionalization | Radical Halogenation | N-Bromosuccinimide (NBS), Light | Introduction of a bromine atom on the ethyl bridge |

| Rearrangement | 1,2-Aryl Migration | Electrochemical oxidation | Synthesis of bridge-modified analogues |

Stereochemical Control in the Synthesis of this compound Analogs

The synthesis of bibenzyl analogs with defined stereochemistry can be critical for their biological activity, especially when chiral centers are present. In the case of this compound, if the aromatic rings are differently substituted, the carbons of the ethyl bridge can become stereocenters. Stereochemical control can be achieved through various asymmetric synthesis strategies.

One of the most effective methods for controlling stereochemistry in the synthesis of diarylethanes is through the asymmetric hydrogenation of a prochiral stilbene precursor . The use of chiral catalysts, such as those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands, can induce high enantioselectivity in the formation of the chiral bibenzyl product.

Another approach involves the use of chiral auxiliaries . A chiral auxiliary can be attached to one of the starting materials, directing the stereochemical outcome of a key bond-forming reaction. After the desired stereocenter is created, the auxiliary can be removed.

Enzyme-catalyzed reactions also offer a powerful tool for stereochemical control. For example, ketoreductases can reduce a ketone precursor with high enantioselectivity, which could then be further elaborated to the target bibenzyl analog. rsc.org

The development of stereoselective methods for the synthesis of related compounds, such as cyclobutanes from pyrrolidines, highlights the ongoing efforts in achieving high stereocontrol in the formation of complex cyclic systems, which can share mechanistic principles with the synthesis of acyclic stereocenters. acs.org

Here is a table outlining some strategies for stereochemical control:

| Strategy | Description | Example Application |

| Asymmetric Hydrogenation | Use of a chiral catalyst to hydrogenate a prochiral alkene precursor, leading to an enantiomerically enriched product. | Hydrogenation of a 2,4-dichloro-3-hydroxy-stilbene derivative using a chiral Rh-DuPhos catalyst. |

| Chiral Auxiliary | A chiral molecule is temporarily incorporated into a reactant to direct the stereochemical course of a reaction. | Evans' oxazolidinone auxiliaries can be used to control the stereochemistry of alkylation reactions in the synthesis of a precursor to the bibenzyl. |

| Enzymatic Resolution | An enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the enantiomers. | A lipase (B570770) could be used to selectively acylate one enantiomer of a racemic alcohol precursor. |

| Organocatalysis | The use of small organic molecules as catalysts to promote enantioselective reactions. | A chiral phosphoric acid could catalyze an enantioselective Friedel-Crafts reaction to form a diarylethane precursor. |

Green Chemistry Approaches to this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. jsynthchem.com These principles can be applied to the synthesis of this compound and its analogs to make the process more environmentally benign. mdpi.comnih.govmdpi.comnih.gov

A key aspect of green chemistry is the use of renewable feedstocks . Since many polyphenolic compounds, including bibenzyls, are found in plants, exploring biocatalytic and biosynthetic routes can be a green alternative to traditional chemical synthesis. nih.gov

Atom economy is another important principle. Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Cross-coupling reactions, such as Suzuki or Heck couplings, which are often used to form the carbon-carbon bonds in bibenzyl synthesis, can have high atom economy when optimized. rsc.org

The choice of solvents and catalysts has a significant impact on the environmental footprint of a synthesis. The use of greener solvents like water, ethanol, or supercritical CO₂ is encouraged. jsynthchem.com Furthermore, the development of heterogeneous catalysts that can be easily separated from the reaction mixture and recycled is a key area of green chemistry research. For example, palladium nanoparticles supported on a solid matrix can be used for hydrogenation reactions and recovered for reuse. researchgate.net

Energy efficiency is also a consideration. Reactions that can be performed at ambient temperature and pressure are preferred. Microwave-assisted synthesis can sometimes reduce reaction times and energy consumption.

The following table illustrates the application of green chemistry principles to a hypothetical synthesis of this compound:

| Green Chemistry Principle | Conventional Approach | Greener Alternative |

| Starting Materials | Petroleum-based starting materials | Biosynthesis from plant precursors or use of renewable feedstocks. nih.gov |

| Solvents | Chlorinated solvents (e.g., dichloromethane) | Water, ethanol, or supercritical CO₂. jsynthchem.com |

| Catalysts | Homogeneous catalysts (e.g., soluble palladium complexes) | Heterogeneous, recyclable catalysts (e.g., Pd on carbon, zeolites). researchgate.net |

| Energy | High-temperature reflux | Microwave-assisted synthesis or reactions at ambient temperature. |

| Waste Reduction | Use of stoichiometric reagents | Catalytic reactions with high atom economy. rsc.org |

Advanced Structural Elucidation and Conformational Analysis of 2,4 Dichloro 3 Hydroxybibenzyl

X-ray Crystallographic Studies and Solid-State Conformations

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional structure of a molecule in the solid state, providing definitive information on bond lengths, bond angles, and torsional angles. rsc.orgamericanpharmaceuticalreview.com However, this method requires the material to be in a well-ordered, crystalline form.

In the case of 2,4-dichloro-3-hydroxybibenzyl, it has been isolated and described as a "yellow gum," which indicates an amorphous or non-crystalline state. acs.org Due to its physical nature, obtaining a single crystal suitable for X-ray diffraction analysis has proven challenging. Consequently, as of the current literature, no X-ray crystallographic data for this compound has been reported. The absence of this data means that direct observation of its solid-state conformation and intermolecular interactions within a crystal lattice is not available.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformations (e.g., NOESY, ROESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. mdpi.com Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are particularly crucial for determining the spatial proximity of atoms, which helps define the molecule's conformation. columbia.eduresearchgate.net

For this compound, ¹H and ¹³C NMR spectroscopy confirmed the bibenzyl backbone, the presence of one unsubstituted phenyl ring, and one substituted phenyl ring containing a hydroxyl group and two chlorine atoms. acs.org The signals for the ethylene (B1197577) bridge (a four-proton multiplet between δH 2.8-3.2) were a key indicator of the bibenzyl structure. acs.org

A critical piece of structural information was obtained from NOE experiments. acs.org An observed NOE interaction between the protons of the ethylene bridge (-CH₂-CH₂-) and one of the aromatic protons on the substituted ring helped to confirm the precise arrangement of the substituents. acs.org This through-space correlation is only possible if these protons are close to each other, which validated the 2,4-dichloro-3-hydroxy substitution pattern. acs.org

The detailed ¹H and ¹³C NMR spectral data are presented below.

Table 1: ¹H and ¹³C NMR Spectral Data for this compound in CDCl₃ Data sourced from Asakawa et al. (1995). acs.org

| Position | δH mult., (J in Hz) | δC |

| 1 | 139.2 | |

| 2 | 7.17 m | 128.4 |

| 3 | 7.27 m | 128.4 |

| 4 | 7.17 m | 128.4 |

| 5 | 7.27 m | 128.4 |

| 6 | 7.17 m | 128.4 |

| α | 2.80-3.20 m | 38.0 |

| β | 2.80-3.20 m | 34.5 |

| 1' | 133.5 | |

| 2' | 124.0 | |

| 3' | 145.6 | |

| 4' | 122.1 | |

| 5' | 7.20 d (8.5) | 128.7 |

| 6' | 7.03 d (8.5) | 126.9 |

Vibrational Spectroscopy (FT-IR, Raman) for Structural Feature Identification

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and bonding within a molecule. researchgate.netuc.pt These techniques are complementary, as their selection rules differ; FT-IR measures the absorption of infrared light due to changes in a molecule's dipole moment, while Raman spectroscopy measures the inelastic scattering of light due to changes in polarizability. edinst.com

The FT-IR spectrum of this compound provides direct evidence for its key functional groups. acs.org The observed absorption bands have been assigned to specific molecular vibrations, confirming the presence of the hydroxyl group and the aromatic rings.

Table 2: FT-IR Spectral Data for this compound Data sourced from Asakawa et al. (1995). acs.org

| Wavenumber (cm⁻¹) | Vibrational Assignment |

| 3404 | O-H stretching (phenolic) |

| 2940, 2857 | C-H stretching (aliphatic CH₂) |

| 1450, 1419 | C=C stretching (aromatic ring) |

| 1340 | O-H bending |

| 1249, 1192, 1147 | C-O stretching |

| 803, 753, 710, 698 | C-H out-of-plane bending (aromatic), C-Cl stretching |

Published literature does not currently contain Raman spectroscopy data for this compound. Such data would be useful to corroborate the FT-IR findings and potentially provide more detailed information on the symmetric vibrations of the carbon skeleton and the C-Cl bonds. americanpharmaceuticalreview.com

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Assignment and Conformational Dynamics

Chiroptical spectroscopy techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are specifically used to investigate the stereochemistry of chiral molecules. wiley.com Chiral compounds, which are non-superimposable on their mirror images, interact differently with left and right-circularly polarized light, giving rise to a characteristic CD or ORD spectrum.

The molecular structure of this compound is achiral. It does not possess any stereocenters and has a plane of symmetry, meaning it cannot exhibit optical activity. Therefore, CD and ORD spectroscopy are not applicable for its stereochemical analysis under standard conditions, and no such data has been reported.

Mass Spectrometry (HRMS, MS/MS) for Fragmentographic Pathway Analysis

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. uni-saarland.de High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, while tandem mass spectrometry (MS/MS) is used to fragment ions and analyze their pathways, offering deep structural insights. nih.govnih.gov

Electron-impact mass spectrometry (EIMS) of this compound showed characteristic molecular ion ([M]⁺) peaks at m/z 266, 268, and 270, with a relative intensity pattern indicative of a molecule containing two chlorine atoms. acs.org HRMS analysis yielded a mass of 266.0254, which corresponds to the calculated value for the molecular formula C₁₄H₁₂Cl₂O (calculated 266.0265), confirming its elemental composition. acs.org

The fragmentation pattern provides further structural validation. A prominent fragment is observed at m/z 91, which is a classic indicator of a tropylium (B1234903) ion (C₇H₇⁺). acs.org This fragment arises from the cleavage of the bond between the two CH₂ groups (benzylic cleavage) and confirms the presence of an unsubstituted benzyl (B1604629) moiety in the structure. acs.org Other significant fragments at m/z 175 and 177 correspond to the dichlorinated hydroxybenzyl portion of the molecule. acs.org

Table 3: Mass Spectrometry Data for this compound Data sourced from Asakawa et al. (1995). acs.org

| m/z | Ion | Interpretation |

| 266, 268, 270 | [C₁₄H₁₂Cl₂O]⁺ | Molecular Ion ([M]⁺) |

| 175, 177 | [C₇H₅Cl₂O]⁺ | Dichlorinated hydroxybenzyl fragment |

| 91 | [C₇H₇]⁺ | Tropylium ion from unsubstituted benzyl fragment |

Computational Chemistry and Theoretical Studies of 2,4 Dichloro 3 Hydroxybibenzyl

Quantum Mechanical (QM) Calculations of Electronic Structure and Reactivity Descriptors

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. researchgate.net For 2,4-Dichloro-3-hydroxybibenzyl, these calculations elucidate the distribution of electrons and predict its chemical behavior. By solving approximations of the Schrödinger equation, DFT can determine the molecule's optimized geometry and its electronic ground state.

From the electronic structure, several key reactivity descriptors can be derived. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy correlates with the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.

An electrostatic potential (ESP) map can also be generated, which visualizes the charge distribution across the molecule. researchgate.net For this compound, the ESP map would likely show negative potential (red/yellow) around the electronegative oxygen and chlorine atoms and positive potential (blue) around the hydroxyl hydrogen, highlighting regions prone to electrophilic and nucleophilic attack, respectively.

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω), can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity.

Table 1: Hypothetical Quantum Chemical Reactivity Descriptors for this compound

| Descriptor | Formula | Hypothetical Value | Significance |

| HOMO Energy | EHOMO | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | ELUMO | -1.2 eV | Indicates electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.3 eV | Relates to chemical stability and reactivity |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.85 eV | Measures the ability to attract electrons |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.65 eV | Measures resistance to change in electron distribution |

| Electrophilicity (ω) | χ² / (2η) | 2.79 eV | Quantifies the electrophilic nature of the molecule |

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Interactions

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. nih.gov Given the flexible nature of the bibenzyl scaffold, with its central C-C single bond, MD simulations are invaluable for exploring the conformational landscape of this compound. These simulations model the interactions between atoms using a force field and solve Newton's equations of motion, generating a trajectory of the molecule's dynamic behavior. nih.gov

By running simulations for nanoseconds or even microseconds, researchers can observe the full range of accessible conformations. researchgate.net The bibenzyl structure allows for rotation around the bond connecting the two phenyl rings, leading to a variety of spatial arrangements. Analysis of the MD trajectory, often through techniques like cluster analysis, can identify the most stable and frequently occurring conformations. nih.gov

Furthermore, MD simulations can explicitly model the effect of the environment, such as different solvents. osti.gov Simulating this compound in an aqueous environment versus a non-polar solvent would reveal how solvent interactions, particularly hydrogen bonding with the hydroxyl group, influence its conformational preferences. mdpi.com The Solvent Accessible Surface Area (SASA) can be calculated to understand how different conformations expose or shield specific functional groups from the solvent. dovepress.com

Table 2: Typical Parameters for an All-Atom MD Simulation

| Parameter | Typical Setting | Purpose |

| Force Field | AMBER, CHARMM, GROMOS | Defines the potential energy function for all atomic interactions. |

| Solvent Model | TIP3P, SPC/E (for water) | Explicitly represents solvent molecules and their interactions. |

| Simulation Time | 100 ns - 1 µs | Duration of the simulation to ensure adequate sampling of conformational space. |

| Temperature | 300 K | Maintained using a thermostat (e.g., Nosé-Hoover) to simulate physiological conditions. |

| Pressure | 1 atm | Maintained using a barostat (e.g., Parrinello-Rahman) for NPT ensemble simulations. chemrxiv.org |

| Time Step | 2 fs | The interval between successive calculations of forces and positions. chemrxiv.org |

Docking Studies and Ligand-Protein Interaction Predictions (Hypothetical Targets)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com This method is crucial in drug discovery for screening virtual libraries of compounds against a protein target to identify potential inhibitors or modulators. nih.gov

Given that this compound has shown significant antimicrobial activity against bacteria like Bacillus subtilis and fungi such as Candida albicans, hypothetical docking studies could be performed against essential enzymes in these organisms. nih.gov For instance, targets could include proteins involved in cell wall synthesis, DNA replication, or metabolic pathways that are vital for the pathogen's survival but absent in humans. nih.gov

The docking process involves placing the ligand in various positions and orientations within the protein's binding site and scoring each pose based on a scoring function, which estimates the binding affinity (e.g., in kcal/mol). A lower docking score generally indicates a more favorable binding interaction. The results can predict key interactions, such as hydrogen bonds between the ligand's hydroxyl group and protein residues, or hydrophobic interactions involving the dichlorophenyl rings.

Table 3: Hypothetical Docking Results for this compound Against Microbial Targets

| Target Protein (Organism) | PDB ID (Example) | Function | Hypothetical Binding Affinity (kcal/mol) | Potential Key Interacting Residues |

| Dihydrofolate Reductase (B. subtilis) | 2W9S | Folic acid synthesis | -8.2 | Asp27, Ile94, Phe98 |

| N-myristoyltransferase (C. albicans) | 1IYL | Fungal protein modification | -7.9 | Tyr218, Leu334, Phe110 |

| DNA Gyrase B (B. subtilis) | 6H28 | DNA replication | -8.5 | Asp81, Glu58, Ile86 |

Note: The binding affinity values and interacting residues are purely illustrative to demonstrate the output of a typical docking study.

QSAR/QSPR Modeling for Structural Feature-Activity Relationships (Theoretical)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that aim to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. nih.gov These models are built on the principle that the structure of a molecule dictates its activity.

For this compound, a theoretical QSAR model could be developed to understand which structural features are most important for its observed antimicrobial activity. nih.gov This would involve:

Data Collection: Assembling a dataset of bibenzyl analogs with experimentally measured activities against a specific target (e.g., B. subtilis).

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound. These can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., solvent-accessible surface area).

Model Building: Using statistical techniques like Multiple Linear Regression (MLR) or machine learning algorithms to build a mathematical equation that links the descriptors to the activity. nih.gov

Validation: Rigorously validating the model to ensure its statistical robustness and predictive power. researchgate.net

A resulting QSAR model might reveal, for example, that the presence of chlorine atoms at specific positions and a hydroxyl group are critical for high activity, providing a rationale for designing new, more potent derivatives.

Table 4: Classes of Molecular Descriptors for QSAR/QSPR Modeling

| Descriptor Class | Examples | Information Encoded |

| Constitutional (1D) | Molecular Weight, Atom Count | Basic composition of the molecule |

| Topological (2D) | Wiener Index, Kier & Hall Indices | Atomic connectivity and molecular branching |

| Geometrical (3D) | Molecular Surface Area, Volume | 3D shape and size of the molecule |

| Electronic | Dipole Moment, HOMO/LUMO Energies | Electron distribution and reactivity |

| Hydrophobic | LogP | Lipophilicity and partitioning behavior |

Prediction of Spectroscopic Properties through Computational Methods

Computational methods can accurately predict the spectroscopic signatures of molecules, which is invaluable for structure verification and interpretation of experimental data. rsc.org

NMR Spectroscopy: The prediction of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts has become highly reliable through both DFT calculations and, more recently, machine learning models trained on large experimental datasets. nih.govnih.gov For this compound, these methods could predict the chemical shifts for each unique proton and carbon atom. Such predictions are particularly useful for assigning complex spectra or for distinguishing between potential isomers. The process often involves calculating the magnetic shielding tensors for a geometry-optimized structure and referencing them against a standard like tetramethylsilane (B1202638) (TMS). github.io

Infrared (IR) Spectroscopy: DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks in an IR spectrum. diva-portal.org By calculating the second derivatives of the energy with respect to atomic positions, one can obtain the frequencies and intensities of the fundamental vibrational modes. mdpi.com For this compound, this would allow for the assignment of key peaks, such as the O-H stretch of the hydroxyl group, the C-H stretches of the aromatic rings, and the C-Cl stretches. Comparing the computed spectrum with an experimental one can confirm the presence of specific functional groups. nih.gov

Table 5: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopy Type | Predicted Feature | Corresponding Structural Moiety |

| ¹H NMR | δ 6.8-7.3 ppm | Aromatic Protons (Ar-H) |

| δ 4.5-5.5 ppm | Hydroxyl Proton (-OH) | |

| δ 2.8-3.0 ppm | Ethyl Bridge Protons (-CH₂-CH₂-) | |

| ¹³C NMR | δ 110-160 ppm | Aromatic Carbons |

| δ 30-40 ppm | Ethyl Bridge Carbons | |

| IR Spectroscopy | ~3400-3600 cm⁻¹ (broad) | O-H Stretch |

| ~3000-3100 cm⁻¹ | Aromatic C-H Stretch | |

| ~1000-1100 cm⁻¹ | C-O Stretch | |

| ~700-850 cm⁻¹ | C-Cl Stretch |

Note: These are expected ranges and would be precisely calculated in a computational study.

Mechanistic Investigations of 2,4 Dichloro 3 Hydroxybibenzyl at the Molecular Level

Enzyme Inhibition and Activation Studies (e.g., in vitro enzyme assays)

In vitro enzyme assays are fundamental to understanding how a compound can alter biological pathways by directly affecting enzyme activity. These studies measure the rate of an enzymatic reaction in the presence of varying concentrations of the test compound to determine its inhibitory or activating potential.

While specific enzyme inhibition data for 2,4-dichloro-3-hydroxybibenzyl is not documented, research on related chlorophenols provides significant insight into its potential as an enzyme inhibitor, particularly concerning Cytochrome P450 (CYP) enzymes. nih.govbioivt.com CYP enzymes are crucial for metabolizing drugs and other xenobiotics, and their inhibition can lead to significant drug-drug interactions. bioivt.com

A study on various chlorophenols using human liver microsomes (HLM) demonstrated significant inhibitory effects on several CYP isoforms. nih.gov Given that this compound shares the dichlorophenol moiety, it may exhibit similar properties. The study revealed that trichlorophenols and tetrachlorophenols were potent inhibitors of CYP2C8 and CYP2C9. nih.gov For instance, 2,4,6-Trichlorophenol and Pentachlorophenol (PCP) displayed competitive inhibition towards CYP2C9. nih.gov

Table 1: In Vitro Inhibitory Effects of Structurally Related Chlorophenols on Human CYP Isoforms

| Compound | CYP Isoform | Inhibition Type | IC₅₀ (µM) | Kᵢ (µM) |

| 2,4,6-Trichlorophenol | CYP2C9 | Competitive | 30.3 | 37.86 |

| 2,3,4,6-Tetrachlorophenol | CYP2C8 | Non-competitive | 27.3 | 51.51 |

| 2,3,4,6-Tetrachlorophenol | CYP2C9 | Competitive | 5.8 | 7.27 |

| Pentachlorophenol (PCP) | CYP2C8 | Non-competitive | 12.3 | 22.28 |

| Pentachlorophenol (PCP) | CYP2C9 | Competitive | 2.2 | 0.68 |

Data sourced from a study on chlorophenol inhibition of CYP enzymes. nih.gov

These findings suggest that this compound warrants investigation as a potential inhibitor of CYP enzymes, particularly CYP2C8 and CYP2C9. The nature of inhibition (competitive, non-competitive) could be determined through kinetic studies involving varied substrate and inhibitor concentrations.

Receptor Binding Assays and Ligand-Receptor Interaction Profiling

Receptor binding assays are essential for identifying and characterizing the interaction between a ligand (the compound) and a specific biological receptor. merckmillipore.com These assays, often using radiolabeled or fluorescent ligands, quantify the affinity of a compound for a receptor, typically expressed as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). merckmillipore.comnih.govbmglabtech.com

There is currently no published research identifying specific receptor targets for this compound. However, the bibenzyl and stilbene (B7821643) structural classes, to which this compound belongs, are known to interact with various receptors. For example, resveratrol, a well-known stilbenoid, interacts with estrogen receptors and sirtuin 1.

The process to identify such interactions for this compound would involve screening it against a panel of known receptors. A typical method is a competitive binding assay, where the compound's ability to displace a known, labeled ligand from its receptor is measured. merckmillipore.comrevvity.com A high displacement activity would indicate binding and warrant further investigation to determine the affinity (Kᵢ) and functional consequence (agonist or antagonist activity) of the interaction.

Modulation of Signal Transduction Pathways (Cell-free or in vitro cellular systems)

Compounds can exert biological effects by modulating intracellular signal transduction pathways, which are cascades of molecular events that control cellular processes. Studies on related stilbenes and bibenzyls isolated from natural sources like Bletilla striata have shown significant activity in modulating inflammatory pathways. researchgate.net

Specifically, research has demonstrated that certain stilbenes can inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated BV2 microglial cells. researchgate.net NO is a key signaling molecule in neuroinflammation, and its inhibition suggests that these compounds can interfere with the upstream signaling cascade, likely the nuclear factor-kappa B (NF-κB) or mitogen-activated protein kinase (MAPK) pathways. Given its structural similarity, this compound could potentially modulate these or other pathways, such as the Slt2-mediated cell integrity pathway. ucm.es Investigating its effect on the phosphorylation of key signaling proteins (e.g., p38, JNK, ERK, IκBα) in relevant cell models would elucidate its specific impact on signal transduction.

DNA/RNA Interaction Studies and Nucleic Acid Binding Affinity

The ability of a small molecule to interact with DNA or RNA can have profound biological consequences, including the regulation of gene expression and translation. cambridgeproteinarrays.com These interactions are governed by forces such as hydrogen bonding, electrostatic interactions, and stacking between the compound and the nucleic acid bases or backbone. nih.govthermofisher.com

Currently, there are no specific studies detailing the binding affinity of this compound for DNA or RNA. The methods to investigate such interactions include:

Electrophoretic Mobility Shift Assays (EMSA): To detect the formation of a compound-nucleic acid complex. thermofisher.com

Fluorescence Spectroscopy: To monitor changes in fluorescence upon binding to DNA or RNA.

Circular Dichroism (CD) Spectroscopy: To detect conformational changes in the nucleic acid structure upon binding.

High-Throughput Sequencing Methods: To identify specific RNA or DNA sequences that a protein or small molecule interacts with on a genome-wide scale. nih.gov

Proteins that bind RNA often utilize conserved structural motifs, such as the RNA Recognition Motif (RRM), which interacts with single-stranded RNA. nih.govbiorxiv.org While direct binding of a small molecule like this compound is possible, it could also act indirectly by modulating the activity of RNA-binding proteins (RBPs). biorxiv.org Future research would be needed to determine if this compound has any significant affinity for nucleic acids or related proteins.

Antioxidant Mechanisms and Radical Scavenging Pathways

Phenolic compounds, a class that includes this compound due to its hydroxyl group, are often potent antioxidants. rsc.org Their ability to neutralize free radicals can mitigate oxidative stress, a factor implicated in numerous diseases. mdpi.com The primary mechanisms of antioxidant activity include:

Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it. mdpi.com The bond dissociation enthalpy (BDE) of the phenolic O-H bond is a key predictor of HAT activity. beilstein-journals.org

Single-Electron Transfer followed by Proton Transfer (SET-PT): The antioxidant first donates an electron to the radical, followed by the transfer of a proton. mdpi.comfrontiersin.org

Radical Adduct Formation (RAF): The antioxidant molecule forms a stable adduct with the free radical. mdpi.com

Studies on lignans (B1203133) and other phenolic compounds show a strong structure-activity relationship. rsc.org The presence of a phenolic hydroxyl group on this compound is a strong indicator of potential radical scavenging activity. ugm.ac.id Its effectiveness would be evaluated using standard in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or the Oxygen Radical Absorbance Capacity (ORAC) assay. rsc.orgbeilstein-journals.org The position of the hydroxyl and chloro substituents on the aromatic rings would significantly influence its antioxidant potential. ugm.ac.id

Investigation of Molecular Targets and Binding Modes through Biophysical Techniques

Identifying the precise molecular target of a compound and understanding its binding mode are crucial for rational drug design. While no specific targets for this compound have been reported, several biophysical techniques are employed for this purpose.

X-ray Crystallography: Provides high-resolution three-dimensional structures of the compound bound to its target protein or enzyme, revealing detailed atomic interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Can identify binding interactions in solution and provide information on the dynamics of the complex. rsc.org

Molecular Docking and Simulation: Computational methods that predict the preferred binding orientation and affinity of a compound to a known target structure. nih.gov These in silico approaches can screen large libraries of compounds against potential targets and guide experimental work. For example, molecular docking has been used to support structure-activity relationship findings for the inhibition of CYP enzymes by chlorophenols. nih.gov

For this compound, these techniques would be invaluable in confirming targets suggested by initial screening assays (e.g., CYP enzymes or specific receptors) and elucidating the structural basis for its activity.

Analytical Method Development for 2,4 Dichloro 3 Hydroxybibenzyl in Research Matrices

High-Performance Liquid Chromatography (HPLC) Methodologies for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and quantifying 2,4-Dichloro-3-hydroxybibenzyl. walshmedicalmedia.com A typical HPLC method involves a reversed-phase C18 column, a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer, and UV detection. nih.govpensoft.net The method's isocratic or gradient elution is optimized to achieve adequate separation of the target compound from impurities and other matrix components. nih.govmmv.org

Method validation is performed according to ICH guidelines to ensure linearity, precision, accuracy, and specificity. pensoft.net Stress testing under various conditions (e.g., acidic, basic, oxidative) can help identify potential degradation products and confirm the method's stability-indicating capability. nih.gov

Table 1: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 4.6 mm x 150 mm, 5 µm) nih.gov |

| Mobile Phase | Acetonitrile and water/buffer mixture (e.g., 60:40 v/v) nih.gov |

| Detection | UV/Vis at a specific wavelength (e.g., 225 nm) pensoft.net |

| Flow Rate | 1.0 mL/min pensoft.net |

| Injection Volume | 10-20 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Trace Analysis

For trace analysis and the identification of volatile derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique. nih.gov Due to the polar nature of the hydroxyl group in this compound, derivatization is often necessary to increase volatility and improve chromatographic performance. jfda-online.com Common derivatizing agents include silylating reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). sigmaaldrich.com

The GC-MS method involves separating the derivatized analyte on a capillary column (e.g., DB-5ms) followed by detection using a mass spectrometer. thermofisher.comresearchgate.net The mass spectrum provides a unique fragmentation pattern that confirms the identity of the compound. researchgate.net GC-MS is particularly useful for detecting and quantifying low levels of this compound in complex matrices.

Table 2: Representative GC-MS Parameters for Derivatized this compound

| Parameter | Condition |

|---|---|

| Column | Capillary column (e.g., TraceGOLD VMS, 20 m x 0.18 mm, 1 µm film) thermofisher.com |

| Carrier Gas | Helium thermofisher.com |

| Injector Temperature | 250-280°C |

| Oven Program | Temperature gradient (e.g., start at 70°C, ramp to 280°C) d-nb.info |

| Ionization Mode | Electron Ionization (EI) thermofisher.com |

Capillary Electrophoresis (CE) for Separation and Analysis

Capillary Electrophoresis (CE) offers a high-efficiency separation alternative for charged and neutral molecules. usp.orgtechnologynetworks.com For a neutral compound like this compound, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, is particularly suitable. technologynetworks.com In MEKC, surfactants are added to the buffer to form micelles, which act as a pseudo-stationary phase, allowing for the separation of neutral analytes. technologynetworks.com

Key parameters to optimize in a CE method include the buffer pH, surfactant concentration, applied voltage, and capillary temperature. europa.eu Detection is typically performed using UV-Vis absorbance. nih.gov CE methods are known for their high resolution, speed, and minimal sample and reagent consumption. nvkc.nl

Table 3: Potential Capillary Electrophoresis (MEKC) Parameters

| Parameter | Condition |

|---|---|

| Capillary | Uncoated fused silica (B1680970) (e.g., 50 µm i.d.) europa.eu |

| Buffer | Phosphate or borate (B1201080) buffer containing a surfactant (e.g., SDS) |

| Voltage | 15-30 kV |

| Temperature | 25-30°C europa.eu |

| Detection | UV at a specific wavelength |

Spectrophotometric and Fluorometric Assay Development for Detection

Spectrophotometric and fluorometric assays can provide rapid and sensitive detection of this compound, often through derivatization to produce a chromophoric or fluorophoric product.

For spectrophotometric analysis, a derivatizing reagent that reacts with the phenolic hydroxyl group to form a colored complex can be employed. ijpsonline.com For instance, reagents like 2,4-dinitrophenylhydrazine (B122626) could potentially be adapted for this purpose. nih.gov The absorbance of the resulting solution is then measured at the wavelength of maximum absorption.

Fluorometric assays generally offer higher sensitivity. A suitable derivatization agent would react with this compound to yield a fluorescent product. nih.gov The fluorescence intensity is then measured at specific excitation and emission wavelengths. The development of such an assay would involve optimizing reaction conditions (e.g., pH, temperature, reagent concentration) to maximize the signal.

Sample Preparation Strategies for Complex Research Matrices (e.g., cell lysates, reaction mixtures)

Effective sample preparation is critical to remove interfering substances and concentrate the analyte before analysis.

For cell lysates , a common procedure involves:

Washing the cells with ice-cold phosphate-buffered saline (PBS). abcam.com

Lysing the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. abcam.comthermofisher.com

Centrifuging the lysate to pellet cell debris. pamgene.com

Collecting the supernatant which contains the analyte. pamgene.com

Further purification steps like protein precipitation (e.g., with acetone) or solid-phase extraction (SPE) may be necessary to remove proteins and other interfering macromolecules. uthsc.edu

For reaction mixtures , the sample preparation strategy will depend on the specific components of the mixture. Common techniques include:

Liquid-liquid extraction (LLE): The analyte is partitioned between two immiscible solvents to separate it from interfering compounds.

Solid-phase extraction (SPE): The analyte is retained on a solid sorbent while impurities are washed away. The analyte is then eluted with a suitable solvent. This technique is effective for both cleanup and concentration.

Filtration: To remove particulate matter before injection into an analytical instrument.

The choice of the specific sample preparation method will depend on the complexity of the matrix and the analytical technique being used.

Chemical Reactivity, Degradation, and Stability of 2,4 Dichloro 3 Hydroxybibenzyl

Photochemical Degradation Pathways and Products

Exposure to ultraviolet (UV) radiation, particularly high-energy photons, can induce photochemical degradation in susceptible organic molecules like 2,4-Dichloro-3-hydroxybibenzyl. acs.org The process often involves the formation of highly reactive species. While specific studies on the photodegradation of this compound are not extensively detailed in the available literature, the degradation pathways can be inferred from studies on related chlorinated aromatic compounds and phenols. koreascience.krnih.gov

The primary mechanism of photochemical degradation for chlorinated aromatic compounds often begins with the homolytic cleavage of the carbon-chlorine (C-Cl) bond upon absorption of UV light, generating an aryl radical and a chlorine radical. koreascience.kr In aqueous solutions, the electronically excited molecule can also react with water. koreascience.kr For instance, the photolysis of chlorobenzene (B131634) in water yields phenol (B47542) as a major product, alongside biphenyl (B1667301) and various phenylphenol isomers, indicating that both hydroxylation and radical coupling reactions occur. koreascience.kr

In the presence of oxygen and water, advanced oxidation processes (AOPs) can be initiated, generating highly reactive species like hydroxyl radicals (HO•) and chlorine radicals (Cl•). nih.govnih.gov These radicals can attack the aromatic ring or the bibenzyl bridge. Potential photochemical degradation reactions for this compound include:

Dechlorination: Stepwise removal of chlorine atoms, leading to mono-chlorinated and non-chlorinated bibenzyl derivatives.

Hydroxylation: Addition of hydroxyl groups to the aromatic rings, forming various dihydroxy- and trihydroxy-bibenzyl isomers.

Oxidation of the Ethyl Bridge: The C-C bond of the bibenzyl bridge can be cleaved, potentially leading to the formation of corresponding chlorinated benzaldehydes and benzoic acids. chemrxiv.org

Ring Opening: Under aggressive photo-oxidative conditions, the aromatic rings can be opened, leading to the formation of smaller aliphatic acids and eventually mineralization to CO2 and H2O.

Polymerization: Radical intermediates can also couple to form higher molecular weight polymeric substances.

The table below outlines potential products from the photochemical degradation of this compound, based on pathways observed for analogous compounds.

| Degradation Pathway | Potential Products |

| Dechlorination | 2-Chloro-3-hydroxybibenzyl, 4-Chloro-3-hydroxybibenzyl, 3-Hydroxybibenzyl |

| Hydroxylation | Dichloro-dihydroxybibenzyl isomers |

| Bridge Cleavage | 2,4-Dichloro-3-hydroxybenzaldehyde, 2,4-Dichloro-3-hydroxybenzoic acid |

| Ring Opening | Short-chain carboxylic acids (e.g., maleic acid, oxalic acid) |

Oxidative Stability and Reaction Kinetics

The oxidative stability of this compound is influenced by the phenolic hydroxyl group and the benzylic hydrogens on the ethyl bridge. These sites are susceptible to attack by oxidizing agents. Polychlorinated biphenyls (PCBs), which are structurally related, are known to induce oxidative stress, and their hydroxylated metabolites are key products of their metabolism. nih.govnih.govresearchgate.net

The phenolic group makes the molecule susceptible to oxidation, which can proceed via a phenoxy radical intermediate. Studies on the oxidation of other substituted phenols show that the reaction kinetics are highly dependent on the oxidant, pH, and the nature of the substituents on the aromatic ring. asianpubs.orgjournalirjpac.comresearchgate.net For example, the oxidation of phenols by reagents like potassium bromate (B103136) or periodate (B1199274) is often first-order with respect to both the phenol and the oxidant. journalirjpac.com Electron-releasing groups typically enhance the rate of oxidation, while electron-withdrawing groups retard it. In this compound, the chlorine atoms are electron-withdrawing, which may decrease the reactivity of the phenol group compared to non-chlorinated analogues.

Common oxidizing systems and their likely reactions include:

Fenton's Reagent (H₂O₂/Fe²⁺): This system generates powerful hydroxyl radicals that can lead to extensive degradation. The oxidation of phenol with Fenton's reagent produces intermediates like catechol, hydroquinone, and p-benzoquinone, followed by ring opening to form various carboxylic acids such as maleic, acetic, and oxalic acid. nih.gov A similar pathway can be expected for this compound.

Potassium Permanganate (KMnO₄) / Potassium Dichromate (K₂Cr₂O₇): These strong oxidants can cleave the ethyl bridge and oxidize the aromatic rings, potentially leading to the formation of chlorinated benzoic acids.

2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO): This catalyst, in the presence of an oxidant like oxygen, is known to facilitate the aerobic dehydrogenation of bibenzyl derivatives to their corresponding stilbenes. researchgate.net

Electrochemical Oxidation: Mediated electrochemical oxidation using reagents like N-hydroxyphthalimide (NHPI) can initiate hydrogen atom transfer (HAT) from the benzylic C-H bonds. chemrxiv.org This leads to the formation of a carbon radical that, in the presence of oxygen, can result in either C-C bond cleavage (forming benzaldehyde (B42025) and benzoic acid derivatives) or C-H oxygenation (forming ketone derivatives). chemrxiv.orgchemrxiv.orgresearchgate.net

The kinetics of oxidation for substituted phenols often follow second-order rate laws. journalirjpac.comresearchgate.net The table below summarizes kinetic data for the oxidation of related phenolic compounds.

| Phenolic Compound | Oxidant | pH/Medium | Rate Constant (k) | Reference |

| Substituted Phenols | Periodate | Acetic Acid | First order in substrate and oxidant | |

| Phenolate (B1203915) Anions | Hypochlorous acid (HOCl) | pH 1-11 | 8.46 x 10¹ to 2.71 x 10⁴ M⁻¹s⁻¹ | nih.gov |

| 3,4-Dimethylphenol | Potassium Bromate | Acidic | First order in substrate, oxidant, and H⁺ | journalirjpac.com |

| Phenol | Pyrazinium Chlorochromate | Acidic | Fractional order in substrate, unit order in oxidant | researchgate.net |

Hydrolytic Stability and pH Dependence

The hydrolytic stability of this compound is generally expected to be high under neutral and moderately acidic or basic conditions. The key bonds to consider are the aryl-chloride (C-Cl) bonds and the ether linkage of the phenolic hydroxyl group (which is not an ester and thus not readily hydrolyzed).

Aryl chlorides are notably resistant to hydrolysis due to the partial double-bond character of the C-Cl bond, which arises from the overlap of a lone pair of electrons from the chlorine atom with the π-system of the benzene (B151609) ring. savemyexams.com This strengthens the bond, making nucleophilic substitution difficult. Significant energy input, such as high temperatures and pressures, or the presence of strong activating/deactivating groups, is typically required for the hydrolysis of aryl chlorides. savemyexams.comuwindsor.cadiva-portal.org

The reactivity of the phenolic hydroxyl group is highly dependent on pH.

Acidic Conditions (low pH): The hydroxyl group remains protonated (-OH). The molecule is generally stable, although very strong acidic conditions might promote side reactions if temperatures are elevated. nih.gov

Neutral Conditions (pH ≈ 7): The molecule is stable. Selective hydrolysis of non-activated aryl esters can be achieved at neutral pH with specific catalysts, but a phenolic group itself is not susceptible to hydrolysis. nih.gov

Alkaline Conditions (high pH): The phenolic proton dissociates to form a phenolate anion (-O⁻). While this increases the electron density of the aromatic ring and its susceptibility to electrophilic attack, it does not inherently promote the hydrolysis of the C-Cl bonds. The chlorination kinetics of phenols are significantly affected by pH because the phenolate anion reacts with electrophiles like hypochlorous acid orders of magnitude faster than the protonated phenol. nih.govresearchgate.netresearchgate.netethz.ch

Thermal Decomposition Pathways and Products

When subjected to high temperatures, this compound will undergo thermal decomposition. The most probable initial site of cleavage is the C-C single bond of the ethyl bridge, which is generally the weakest bond in the bibenzyl skeleton. cdnsciencepub.comosti.gov

Studies on the thermolysis of bibenzyl and its derivatives show that the primary reaction is the homolytic cleavage of the central C-C bond to produce two benzyl (B1604629) radicals. cdnsciencepub.comresearchgate.netosti.gov For this compound, this would result in the formation of 2,4-dichloro-3-hydroxybenzyl radicals.

These highly reactive radicals can then undergo several subsequent reactions:

Hydrogen Abstraction: Radicals can abstract hydrogen atoms from other molecules or the solvent to form 2,4-dichloro-3-hydroxytoluene.

Dimerization: Two radicals can recombine, which in this case would simply reform the starting material. Cross-dimerization with other radical species could also occur.

Disproportionation: This could lead to the formation of a chlorinated hydroxytoluene and a corresponding chlorinated hydroxystilbene derivative.

Further Fragmentation: At very high temperatures, fragmentation of the aromatic rings or cleavage of C-Cl and C-H bonds can occur, leading to a complex mixture of smaller molecules, soot, and gases like hydrogen chloride (HCl).

The thermolysis of related sulfur-containing bibenzyl analogues at 250°C yielded products like bibenzyl and stilbene (B7821643), confirming the cleavage and subsequent reactions of the bridge structure. researchgate.net The table below lists the probable primary products from the thermal decomposition of this compound.

| Decomposition Pathway | Probable Products |

| Initial C-C Bond Cleavage | 2,4-Dichloro-3-hydroxybenzyl radical |

| Hydrogen Abstraction | 2,4-Dichloro-3-hydroxytoluene |

| Radical Recombination | This compound (re-formed) |

| Disproportionation/Dehydrogenation | 2,4,2',4'-Tetrachloro-3,3'-dihydroxystilbene |

| High-Temp Fragmentation | HCl, chlorinated benzenes, phenols, char |

Reactivity with Common Reagents and Solvents

The reactivity of this compound with common laboratory reagents is determined by its functional groups.

Nucleophiles: A nucleophile is a reactant that provides an electron pair to form a new covalent bond. byjus.comyoutube.comyoutube.com The electron-deficient carbons of the C-Cl bonds are potential sites for nucleophilic aromatic substitution, but this reaction is generally difficult for aryl chlorides and requires harsh conditions or specific catalysts. savemyexams.com The phenolic proton is acidic and will react readily with bases (strong nucleophiles) like sodium hydroxide (B78521) or sodium hydride to form the corresponding sodium phenoxide salt.

Electrophiles: An electrophile is a species that accepts an electron pair to form a new bond. byjus.com The aromatic rings of this compound are subject to electrophilic aromatic substitution (e.g., nitration, halogenation, sulfonation, Friedel-Crafts alkylation/acylation). The hydroxyl group is a strong activating group and ortho-, para-directing. The two chlorine atoms are deactivating but also ortho-, para-directing. The directing effects of these substituents would compete to determine the position of further substitution on the rings. For example, chlorination of phenols with gaseous chlorine or other chlorinating agents readily produces various mono- and polychlorinated isomers. core.ac.uk

Reactions of the Hydroxyl Group: The phenolic -OH group can undergo etherification (e.g., with alkyl halides in the presence of a base) or esterification (e.g., with acyl chlorides or carboxylic anhydrides).

Reactions at the Benzylic Position: The C-H bonds on the ethyl bridge are benzylic and thus more reactive towards free radical substitution than typical alkane C-H bonds. They are also susceptible to oxidation, as discussed in section 7.2.

Solvents: this compound, like similar chlorinated phenols, is expected to be slightly soluble in water and very soluble in organic solvents such as alcohols, ethers, and ketones. researchgate.net It is generally stable in common aprotic and protic organic solvents, although it may react in highly acidic or basic solvent systems, especially at elevated temperatures.

Structure Activity Relationship Sar Studies of 2,4 Dichloro 3 Hydroxybibenzyl Analogs

Design and Synthesis of Systematic Analogs based on Structural Modifications

The rational design of analogs is fundamental to understanding how a molecule's structure influences its biological activity. nih.gov For 2,4-Dichloro-3-hydroxybibenzyl, which has been isolated from liverworts, analog design focuses on systematic modifications of its core structure to probe the chemical space and optimize activity. sci-hub.sekoreascience.kr The design strategy for its analogs typically involves several key modifications:

Variation of Halogen Substitution: Altering the number and position of the chlorine atoms on the phenyl rings. This helps determine the role of electronic effects (electron-withdrawing properties) and steric bulk in target interaction.

Modification of the Hydroxyl Group: Shifting the position of the hydroxyl group, adding more hydroxyl groups, or converting it to other functional groups (e.g., a methoxy (B1213986) group) can elucidate its importance as a hydrogen bond donor or acceptor.

Alterations to the Bibenzyl Backbone: Modifying the ethylene (B1197577) bridge connecting the two phenyl rings can provide insights into the required spatial orientation of the aromatic rings for optimal activity.

The synthesis of these analogs can be achieved through various organic chemistry routes. Chalcones, for instance, serve as versatile starting materials for creating a variety of heterocyclic compounds and can be synthesized through methods like the Claisen-Schmidt condensation. mdpi.comresearchgate.net The synthesis of dichlorinated aromatic compounds is a well-established process, often starting from readily available materials and involving multi-step procedures to achieve the desired substitution patterns. mdpi.comresearchgate.net For example, the synthesis of related dichlorinated pyrimidine (B1678525) derivatives has been successfully used to create potential kinase inhibitors. nih.gov These established synthetic protocols for creating substituted aromatic and heterocyclic compounds provide a framework for the practical synthesis of designed this compound analogs. mdpi.com

Correlating Structural Variations with Modulated Molecular Activities

The core of SAR studies lies in correlating specific structural changes with observed changes in biological activity. nih.gov For this compound and its analogs, the primary reported activities are antimicrobial and antifungal. sci-hub.sekoreascience.kr

Research has shown that this compound exhibits notable activity against the dermatophytic fungus Trichophyton mentagrophytes and moderate activity against the Gram-positive bacterium Bacillus subtilis and the yeast Candida albicans. koreascience.kr A comparative analysis with structurally similar compounds reveals crucial SAR insights. For instance, the mono-chlorinated analog, 2-chloro-3-hydroxybibenzyl, also shows activity against these same organisms, suggesting that the chloro-hydroxy-bibenzyl scaffold is fundamentally important. sci-hub.sekoreascience.kr

The data below summarizes the antimicrobial activity of this compound and a related analog. The size of the inhibition zone is indicative of the compound's potency against the specific microorganism.

| Compound | Microorganism | Activity (Inhibition Zone in mm at 30 µg/disc) | Source |

|---|---|---|---|

| This compound | Bacillus subtilis (Gram-positive bacterium) | 2 mm | koreascience.kr |

| Candida albicans (Yeast) | 2 mm | koreascience.kr | |

| Trichophyton mentagrophytes (Fungus) | 12 mm | koreascience.kr | |

| Cladosporium resinae (Fungus) | 2 mm | koreascience.kr | |

| 2-Chloro-3-hydroxybibenzyl | Bacillus subtilis (Gram-positive bacterium) | 2 mm | sci-hub.se |

| Candida albicans (Yeast) | 2 mm | sci-hub.se | |

| Trichophyton mentagrophytes (Fungus) | Not specified, but activity noted | sci-hub.se |

From this data, it is observed that the addition of a second chlorine atom at the 4-position significantly enhances the activity against the fungus Trichophyton mentagrophytes (12 mm inhibition zone), while the activity against B. subtilis and C. albicans remains comparable to the mono-chlorinated analog. koreascience.kr This suggests that increased chlorination, and its resulting electronic and lipophilic properties, is particularly favorable for inhibiting this dermatophyte. Studies on other chlorinated bibenzyls from liverworts, such as 2,6,3'-trichloro-3-hydroxy-4'-methoxybibenzyl, have also shown antifungal and antifeedant activities, further supporting the role of a polychlorinated bibenzyl skeleton in producing these biological effects. researchgate.net

Identification of Key Pharmacophoric Elements

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. Based on the SAR data from this compound and its analogs, several key pharmacophoric elements can be identified for its antimicrobial activity. sci-hub.sekoreascience.kr

The Dichlorinated Phenyl Ring: The presence of two chlorine atoms on one of the aromatic rings appears critical for enhanced potency, particularly against fungi like T. mentagrophytes. koreascience.kr The electron-withdrawing nature and the lipophilicity conferred by the chlorine atoms are likely key contributors to activity. SAR studies on other molecules have shown that electron-withdrawing substitutions on an aromatic ring can lead to stronger biological activity. nih.gov

The Hydroxyl Group: The phenolic hydroxyl group at the 3-position is a conserved feature in active analogs. sci-hub.sekoreascience.kr This group can act as a crucial hydrogen bond donor and/or acceptor, facilitating interaction with a biological target, such as an enzyme active site.

The combination of these elements—the specific 2,4-dichloro substitution pattern, the 3-hydroxy group, and the bibenzyl backbone—constitutes the essential pharmacophore for the antifungal activity of this compound class. koreascience.krnih.gov

Computational SAR Modeling and Predictive Algorithms

To further refine the understanding of the SAR of this compound analogs and to predict the activity of novel structures, computational modeling techniques are invaluable. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. sciforum.net For the bibenzyl analogs, a QSAR model could be developed by:

Calculating a set of molecular descriptors for each analog (e.g., lipophilicity (logP), molecular weight, electronic parameters, and topological indices).

Correlating these descriptors with the measured antimicrobial activity (e.g., MIC values or inhibition zone diameters). ufrgs.br

Generating a predictive model that can estimate the activity of new, unsynthesized analogs. This approach helps in prioritizing the synthesis of compounds that are predicted to be most potent. sciforum.net

Molecular Docking is another powerful computational tool that predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. nih.gov Although the precise microbial target of this compound is not yet identified, if a putative target were proposed (e.g., an essential fungal enzyme), docking studies could:

Predict the binding mode of this compound and its analogs within the enzyme's active site.

Help visualize the key interactions (e.g., hydrogen bonds with the hydroxyl group, hydrophobic interactions with the dichlorinated ring) that stabilize the ligand-protein complex.

Explain on a molecular level why certain structural modifications enhance or diminish activity, thereby guiding the design of more effective inhibitors. nih.govnih.gov

These computational approaches, when used in conjunction with experimental synthesis and testing, can significantly accelerate the drug discovery process by providing a rational basis for the design of novel and more potent analogs of this compound. nih.gov

Potential Academic and Research Applications of 2,4 Dichloro 3 Hydroxybibenzyl

Use as a Chemical Probe for Investigating Biological Pathways

2,4-Dichloro-3-hydroxybibenzyl has been identified as a biologically active molecule, particularly exhibiting antimicrobial properties. nih.govacs.org This inherent activity allows it to be used as a chemical probe to investigate various biological pathways. For instance, its effectiveness against specific bacteria and fungi can be leveraged to study the mechanisms of antimicrobial resistance and to identify novel cellular targets for antibiotic development. nih.govkoreascience.kr

The compound's activity against the Gram-positive bacterium Bacillus subtilis, the yeast Candida albicans, the dermatophytic fungus Trichophyton mentagrophytes, and the plant pathogenic fungus Cladosporium resinae suggests that it interacts with fundamental cellular processes in these organisms. acs.orgkoreascience.kr By studying the transcriptomic and proteomic changes in these organisms upon exposure to this compound, researchers can elucidate the specific pathways that are perturbed. This could include pathways related to cell wall synthesis, protein synthesis, or cellular metabolism.

Furthermore, bibenzyls, as a class of compounds, are known to modulate various biological processes, including inflammatory pathways like the cyclooxygenase/microsomal prostaglandin (B15479496) E2 synthase pathway. nih.gov While specific studies on the effect of this compound on this pathway are not detailed, its structural similarity to other bioactive bibenzyls suggests its potential as a tool to explore these and other signaling cascades.

Application as a Scaffold for Rational Drug Design (Lead Optimization)

The core structure of this compound serves as a promising scaffold for rational drug design and lead optimization. nih.govresearchgate.net Rational drug design involves the iterative process of designing and synthesizing new molecules with improved potency, selectivity, and pharmacokinetic properties based on the structure of a known active compound. slideshare.netfrontiersin.org The bibenzyl framework, with its two phenyl rings connected by an ethane (B1197151) bridge, offers multiple points for chemical modification. nih.gov

The existing chlorine and hydroxyl substitutions on one of the phenyl rings of this compound are crucial for its observed biological activity. acs.org These groups can be systematically modified to explore the structure-activity relationship (SAR). For example, the position and number of chlorine atoms can be altered, or the hydroxyl group can be replaced with other functional groups to enhance target binding and specificity. nih.govnih.gov

The process of lead optimization for a scaffold like this compound would typically involve:

Hit-to-Lead Identification: The initial discovery of the compound's antimicrobial activity establishes it as a "hit". upmbiomedicals.compion-inc.com

SAR Studies: Synthesizing a library of derivatives with modifications to the phenyl rings, the ethane bridge, and the functional groups to understand which structural features are essential for activity. nih.govnih.gov

Computational Modeling: Using techniques like molecular docking to predict how different derivatives will interact with potential biological targets. researchgate.netopenmedicinalchemistryjournal.com

In Vitro and In Vivo Testing: Evaluating the synthesized compounds for their efficacy and safety profiles. upmbiomedicals.com

The goal is to develop new chemical entities with superior therapeutic potential, building upon the foundational structure of this compound. frontiersin.org

Role as a Standard in Analytical Chemistry Method Development

In analytical chemistry, the availability of pure, well-characterized compounds is essential for the development and validation of new analytical methods. cdc.govturkjps.org this compound, once isolated and thoroughly characterized by techniques such as NMR and mass spectrometry, can serve as a reference standard. acs.orgkoreascience.kr

The development of analytical methods is crucial for various applications, including:

Natural Product Chemistry: Quantifying the concentration of this compound in extracts from natural sources, such as the liverwort Riccardia marginata. acs.org

Pharmacokinetic Studies: Tracking the absorption, distribution, metabolism, and excretion (ADME) of the compound and its derivatives in biological systems.

Quality Control: Ensuring the purity and consistency of synthesized batches of the compound or its derivatives for research or potential future applications. europa.eueuropa.eu

For instance, a validated High-Performance Liquid Chromatography (HPLC) method would require a pure standard of this compound to create a calibration curve for accurate quantification in various sample matrices. nih.gov Similarly, in mass spectrometry-based methods, the fragmentation pattern of the standard compound is used to confirm its identity in complex mixtures. acs.org

Utilization in Materials Science Research (e.g., polymer precursors, functional materials)

The chemical structure of this compound also suggests its potential utility in materials science, particularly as a monomer or a precursor for the synthesis of novel polymers and functional materials. sigmaaldrich.com The presence of a reactive hydroxyl group and the aromatic rings allows for various polymerization reactions. sigmaaldrich.com

For example, the hydroxyl group can be used as an initiation site for ring-opening polymerization or as a reactive site in condensation polymerization. The aromatic rings can be functionalized further to introduce cross-linking capabilities or to modify the electronic and physical properties of the resulting polymer.

Potential areas of research in materials science for this compound include:

Synthesis of Specialty Polymers: The incorporation of the dichlorinated phenyl group into a polymer backbone could impart specific properties such as flame retardancy, thermal stability, or altered solubility.

Functional Coatings and Films: Polymers derived from this compound could be developed for applications requiring antimicrobial surfaces.

Advanced Materials: The bibenzyl structure could be a building block for more complex architectures like dendrimers or other functional macromolecules. mdpi.comrsc.org

While direct research on the use of this compound in materials science is not yet prevalent, its chemical functionalities make it a candidate for exploration in the design of new materials with tailored properties.

Contribution to Fundamental Understanding of Bibenzyl Chemistry

The study of this compound contributes to the broader understanding of bibenzyl chemistry. Bibenzyls are a diverse class of natural products with a wide range of biological activities. nih.gov Investigating the properties and reactivity of this specific chlorinated bibenzyl provides valuable data points for understanding the chemical behavior of this entire class of compounds.

Key areas of contribution include: